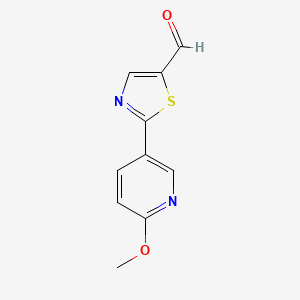
2-(6-Methoxypyridin-3-yl)thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxypyridin-3-yl)thiazole-5-carbaldehyde is a heterocyclic compound that features both a pyridine and a thiazole ring in its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in the thiazole ring imparts unique chemical properties to the compound, making it a valuable building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which our compound belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified as having high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
It’s known that thiazole aldehyde derivatives, like our compound, can undergo the baylis–hillman reaction . This reaction involves the addition of an activated alkene to an aldehyde in the presence of a tertiary amine catalyst .
Biochemical Pathways
Given the broad spectrum of pharmacological activities associated with thiazolo[4,5-b]pyridines , it can be inferred that multiple biochemical pathways could be influenced.
Result of Action
Given the reported pharmacological activities of thiazolo[4,5-b]pyridines , it can be inferred that the compound could have potential antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-3-yl)thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 6-methoxypyridine-3-carboxylic acid with thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then subjected to formylation to introduce the aldehyde group at the 5-position of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-3-yl)thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(6-Methoxypyridin-3-yl)thiazole-5-carboxylic acid.
Reduction: 2-(6-Methoxypyridin-3-yl)thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methoxypyridin-3-yl)thiazole-5-carboxylic acid
- 2-(6-Methoxypyridin-3-yl)thiazole-5-methanol
- 2-(6-Methoxypyridin-3-yl)thiazole-5-amine
Uniqueness
2-(6-Methoxypyridin-3-yl)thiazole-5-carbaldehyde is unique due to the presence of both an aldehyde group and a methoxy-substituted pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-(6-methoxypyridin-3-yl)-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-14-9-3-2-7(4-11-9)10-12-5-8(6-13)15-10/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKDCAUFUJLUEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=NC=C(S2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
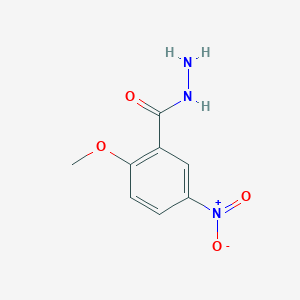
![1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2366581.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)
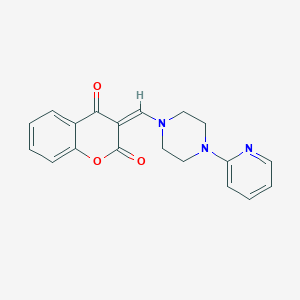
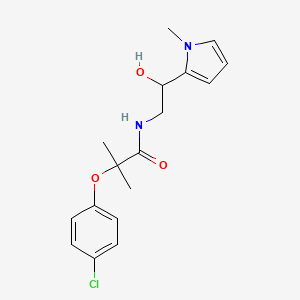

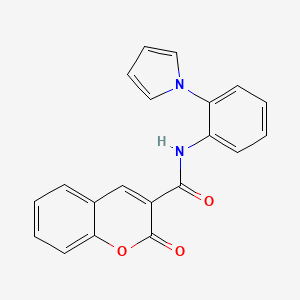


![2-{(E)-[(4-butylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2366598.png)
![[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2366600.png)
